molecular formula C6H11NO4 B162640 Alanyllactate CAS No. 136577-07-6

Alanyllactate

Cat. No. B162640
M. Wt: 161.16 g/mol
InChI Key: QLYOONKPELZQGZ-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanyllactate is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and physiology. This compound is a derivative of lactate, which is a byproduct of anaerobic metabolism in the body. Alanyllactate is formed when alanine is added to lactate, resulting in the formation of a dipeptide. In

Scientific Research Applications

Hyperlactatemia Studies

  • Hyperlactatemia in Infants Exposed to Antiretrovirals

    A study by Noguera et al. (2004) focused on infants exposed to antiretrovirals, observing hyperlactatemia and hyperalaninemia, indicating chronic mitochondrial injury. The study highlights the self-limited nature of these conditions in children exposed to nucleoside analogues (Noguera et al., 2004).

  • Lactate and Alanine in HIV Treatment

    Another study by Lonergan et al. (2000) identified hyperlactatemia associated with abdominal symptoms in HIV-infected patients receiving nucleoside analogue combination regimens. This study extends understanding of nucleoside analogue-induced lactic acidosis/hepatic steatosis syndrome (Lonergan et al., 2000).

Enantioseparation Applications

  • Chiral Separation in Analytical Chemistry: Stavrou et al. (2015) explored the use of cyclofructans and amino acid ester-based ionic liquid, including D-Alanine tert butyl ester lactate, for the enantioseparation of certain compounds. This study contributes to the field of chiral separation in analytical chemistry (Stavrou, Breitbach, & Kapnissi-Christodoulou, 2015).

Antifungal and Anticancer Applications

  • Antifungal Activity

    Research by Zhang et al. (2022) identified a novel macrolactam, oxalactam A, from Penicillium oxalicum, demonstrating potent anti-Rhizoctonia solani activity. This finding is significant in developing new fungicides (Zhang et al., 2022).

  • Cancer Research

    Chun et al. (2015) demonstrated that alantolactone, a sesquiterpene lactone, exhibits potent anticancer activity in breast cancer cells by suppressing STAT3 activation. This highlights the potential of sesquiterpene lactones in cancer treatment (Chun, Li, Cheng, & Kim, 2015).

Metabolic Biomarkers

  • Prostate Cancer Biomarkers: A study by Tessem et al. (2008) evaluated lactate and alanine as metabolic biomarkers of prostate cancer. The significant increase in the concentration of both lactate and alanine in biopsy tissue containing cancer could be exploited in diagnostic imaging studies (Tessem et al., 2008).

properties

CAS RN

136577-07-6

Product Name

Alanyllactate

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(7)6(10)11-4(2)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

QLYOONKPELZQGZ-QWWZWVQMSA-N

Isomeric SMILES

C[C@H](C(=O)O[C@H](C)C(=O)O)N

SMILES

CC(C(=O)OC(C)C(=O)O)N

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)N

Other CAS RN

136577-07-6

synonyms

alanyl-lactate
alanyllactate
D-alanyl-D-lactate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alanyllactate
Reactant of Route 2
Reactant of Route 2
Alanyllactate
Reactant of Route 3
Alanyllactate
Reactant of Route 4
Alanyllactate
Reactant of Route 5
Alanyllactate
Reactant of Route 6
Alanyllactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.